Pinusolide

Descripción general

Descripción

AZD3839 es un inhibidor de la enzima convertidora de proteína precursora amiloide 1 (BACE1) de penetración cerebral. Se ha demostrado que reduce los niveles de amiloide-beta 1-40 y amiloide-beta 1-42 en modelos in vitro. Este compuesto se desarrolló como un posible tratamiento para la enfermedad de Alzheimer debido a su capacidad para inhibir la BACE1, que está involucrada en la formación de péptidos amiloide-beta, una característica distintiva de la enfermedad de Alzheimer .

Métodos De Preparación

AZD3839 se identificó utilizando un cribado basado en fragmentos y diseño basado en la estructura. La ruta sintética implica múltiples pasos, incluida la formación de un núcleo de fenilpirimidina. Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

AZD3839 se somete a varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action

Pinusolide exhibits significant neuroprotective properties, particularly against apoptosis induced by staurosporine (STS) in neuronal cells. Research indicates that this compound can prevent increases in intracellular calcium levels and oxidative stress, which are critical factors in neuronal cell death.

Key Findings

- Cell Culture Studies : In primary cultures of rat cortical cells, this compound demonstrated a reduction in nuclear condensation and cytotoxicity at a concentration of 5 µM when exposed to STS. It also preserved the activity of superoxide dismutase (SOD), an important antioxidant enzyme .

- Oxidative Stress Reduction : The compound significantly decreased the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Properties

Impact on Inflammation

this compound has been studied for its anti-inflammatory effects, particularly in microglial cells. It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in the inflammatory response.

Case Studies

- Microglial Activation : In BV2 microglial cells treated with lipopolysaccharides (LPS), this compound reduced cell migration and inflammatory cytokine production. This suggests its utility in managing neuroinflammation associated with various neurological disorders .

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : A derivative of this compound, 15-methoxypinusolidic acid, was found to inhibit iNOS expression in microglial cells, further supporting its anti-inflammatory potential .

Modulation of Insulin Resistance

Role in Metabolic Disorders

Recent studies have indicated that this compound can ameliorate insulin resistance, a key factor in metabolic syndrome and type 2 diabetes.

Experimental Evidence

- Cell-Based Models : this compound improved insulin sensitivity in HepG2 cells under high glucose conditions, suggesting its potential application in diabetes management .

- Mechanistic Insights : The compound's effects on cellular pathways related to insulin signaling highlight its promise as a therapeutic candidate for metabolic disorders .

Summary Table of Applications

Mecanismo De Acción

AZD3839 ejerce sus efectos inhibiendo la BACE1, una enzima involucrada en el procesamiento de la proteína precursora amiloide y la formación de péptidos amiloide-beta. Al inhibir la BACE1, AZD3839 reduce la producción de péptidos amiloide-beta, que están implicados en la patogénesis de la enfermedad de Alzheimer. El compuesto muestra selectividad frente a la BACE2 y la catepsina D, con una selectividad 14 y más de 1000 veces mayor, respectivamente .

Comparación Con Compuestos Similares

AZD3839 se compara con otros inhibidores de la BACE1, como LY2886721 y MK-8931. Si bien todos estos compuestos se dirigen a la BACE1, AZD3839 es único en su perfil de permeabilidad cerebral y selectividad. Ha mostrado una reducción efectiva de los niveles de amiloide-beta en modelos preclínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

Pinusolide is a labdane-type diterpene lactone derived from Biota orientalis, known for its diverse biological activities. This article explores the compound's pharmacological effects, including its role as a platelet-activating factor (PAF) receptor antagonist, neuroprotective properties, and potential applications in treating various diseases.

This compound possesses a unique chemical structure characterized by an R,β-unsaturated butenolide ring, which is crucial for its biological activity. The structure-activity relationship (SAR) studies have identified specific functional groups that enhance its efficacy against PAF receptor binding. For instance, modifications at the C-19 position significantly influence the compound's inhibitory potency on PAF-induced platelet aggregation.

1. Platelet-Activating Factor Receptor Antagonism

This compound is recognized as a potent antagonist of the PAF receptor, which plays a critical role in inflammatory responses and thrombosis.

- In Vitro Studies : this compound demonstrated an IC50 value of approximately 5 µM in inhibiting PAF-induced platelet aggregation, with no significant effect on aggregation induced by other agents like ADP or thrombin .

- In Vivo Studies : It protected mice from lethality induced by PAF with an effective dose (ED50) of 1.1 mg/kg when administered intravenously .

2. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties against staurosporine (STS)-induced apoptosis in neuronal cells.

- Mechanism : It reduces intracellular calcium levels ([Ca²⁺]i) and oxidative stress markers, thus preventing apoptosis . In primary cultures of rat cortical cells, this compound treatment resulted in decreased nuclear condensation and reduced activation of caspase-3/7, indicating its potential for treating neurodegenerative disorders.

| Concentration (µM) | Effect on Apoptosis | [Ca²⁺]i Levels | SOD Activity |

|---|---|---|---|

| 5 | Reduced | Decreased | Increased |

3. Anti-inflammatory Properties

This compound has been shown to inhibit inflammation in various models:

- Edema Model : Topical application of this compound at 2 mg/ear significantly reduced croton oil-induced ear edema in mice, demonstrating its anti-inflammatory effects .

- Mechanistic Insights : The compound's ability to inhibit PAF-mediated pathways suggests it could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies and Clinical Implications

Recent studies have explored this compound's potential in clinical settings:

- Neurodegenerative Diseases : Given its protective effects against neuronal apoptosis, this compound may serve as a therapeutic agent for conditions like Alzheimer's disease.

- Pain Management : Case studies indicate that this compound could be effective in managing pain associated with osteoarthritis due to its anti-inflammatory properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

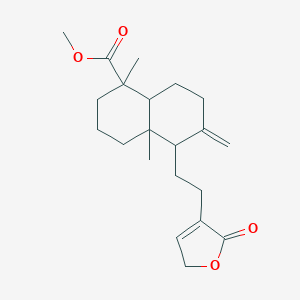

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.